N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-aminopyrazoles with formylated acetophenones under reflux conditions. One common method involves the use of enaminonitriles and hydrazine hydrate to form the required 3-aminopyrazoles, which are then reacted with formylated acetophenones in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media . This method is advantageous due to its regioselectivity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency and reduce reaction times . This method involves the reaction of 6-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine with N,N-dimethylformamide-dimethylacetal under microwave irradiation at 850 W for three minutes .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with similar biological activities.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties.
Uniqueness
N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which enhance its biological activity and selectivity. Its methoxy and methyl groups contribute to its distinct chemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C22H22N4O |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4O/c1-14-5-7-17(8-6-14)21-16(3)22-23-15(2)13-20(26(22)25-21)24-18-9-11-19(27-4)12-10-18/h5-13,24H,1-4H3 |
InChI Key |
LFKPGXUMUCIKBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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